molecular formula C22H23N3O3S B2765310 N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 900007-37-6

N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2765310
CAS RN: 900007-37-6
M. Wt: 409.5
InChI Key: FMNUWWNPZGIVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have promising pharmacological properties, including anti-inflammatory and anti-tumor effects, making it a valuable candidate for further research.

Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Compounds

Research has focused on the computational and pharmacological evaluation of heterocyclic compounds, including novel derivatives with potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specific compounds like 1,3,4-oxadiazole and pyrazole novel derivatives have been investigated for their binding and moderate inhibitory effects across various assays, demonstrating significant pharmacological potential (M. Faheem, 2018).

Anticancer Evaluation of Arylsulfonyl-1,3-oxazoles

A series of 4-arylsulfonyl-1,3-oxazoles has been synthesized and characterized, with certain derivatives exhibiting high activity against specific cancer cell lines, suggesting their utility as leading compounds for further in-depth studies on antitumor activity (Volodymyr Zyabrev et al., 2022).

Chloroacetamide Inhibition Studies

Studies on chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus highlight the environmental and biological impact of certain chemical compounds, which could inform safer and more sustainable chemical applications (H. Weisshaar & P. Böger, 1989).

Experimental and Computational Approaches on Pyran Derivatives

Investigations into pyran derivatives for acid corrosion provide insights into their potential industrial applications in protecting metals from corrosion, emphasizing the utility of chemical compounds in engineering and materials science (J. Saranya et al., 2020).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-4-28-18-8-6-17(7-9-18)25-12-11-23-21(22(25)27)29-14-20(26)24-19-10-5-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNUWWNPZGIVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.